molecular formula C9H16O3 B6154432 3-cyclopentyl-2-methoxypropanoic acid CAS No. 1779796-11-0

3-cyclopentyl-2-methoxypropanoic acid

Cat. No.: B6154432
CAS No.: 1779796-11-0
M. Wt: 172.2
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Description

3-cyclopentyl-2-methoxypropanoic acid is an organic compound with the molecular formula C10H18O3. It is characterized by a cyclopentyl ring attached to a methoxypropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-2-methoxypropanoic acid typically involves the following steps:

    Starting Materials: Cyclopentyl bromide and 2-methoxypropanoic acid are commonly used as starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: Cyclopentyl bromide is reacted with 2-methoxypropanoic acid under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-2-methoxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

3-cyclopentyl-2-methoxypropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylacetic acid
  • Cyclopentylpropanoic acid
  • 2-methoxypropanoic acid

Comparison

3-cyclopentyl-2-methoxypropanoic acid is unique due to the presence of both a cyclopentyl ring and a methoxypropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry. Compared to similar compounds, it offers a unique balance of reactivity and stability .

Properties

CAS No.

1779796-11-0

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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